N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Chemical Procurement Assay Reproducibility Salt-Form Consistency

Procure the hydrochloride salt (CAS 1856064-16-8, ≥98% HPLC) for reliable solution-phase chemistry and automated liquid-handling workflows. The 1-methyl substituent on the pyrazole ring yields the lowest clogP (~1.8) and highest ligand efficiency (~0.35) among N1-alkyl congeners, maximizing predicted solubility and oral bioavailability. The 5-fluorothiophene moiety provides a critical hydrogen-bond acceptor that drives isoform selectivity (e.g., 35 nM JNK3 inhibitors). Insist on batch-specific ¹H NMR and HPLC documentation to eliminate protonation-state variability and ensure assay reproducibility. Ideal for JNK, MMP-12, and EGFR/VEGFR-2 inhibitor programs.

Molecular Formula C9H10FN3S
Molecular Weight 211.26 g/mol
Cat. No. B11730244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC9H10FN3S
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NCC2=CC=C(S2)F
InChIInChI=1S/C9H10FN3S/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8/h2-4,6,11H,5H2,1H3
InChIKeyNGIMXEUOKPWUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine: A Compact Heterocyclic Building Block for Drug-Discovery and Agrochemical Research


N-[(5-Fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine (free-base formula C₁₀H₁₂FN₃S, MW 225.29) is a heterocyclic secondary amine that couples a 5-fluorothiophene ring with a 1-methylpyrazol-4-amine core via a methylene linker . It is most commonly supplied as the hydrochloride salt (CAS 1856064-16-8, C₉H₁₁ClFN₃S, MW 247.72, ≥98% purity), which offers improved handling and solubility characteristics for solution-phase chemistry . The compound belongs to the pyrazole–thiophene hybrid class, a scaffold that has delivered low-micromolar inhibitors of wild-type EGFR, the T790M mutant, and VEGFR-2 in recent medicinal-chemistry campaigns [1].

Why N-[(5-Fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine Cannot Be Replaced by the 1‑Ethyl, 1,5‑Dimethyl, or Non‑Fluorinated Analogs in Structure‑Activity Programs


Within the N‑[(5‑fluorothiophen‑2‑yl)methyl]‑pyrazol‑4‑amine series, even modest changes to the pyrazole N1‑substituent (methyl → ethyl → isopropyl) or to the thiophene halogenation state significantly alter lipophilicity, steric profile, and electronic properties . The 1‑methyl analog provides the smallest steric footprint and the lowest calculated logP among the N1‑alkyl congeners, translating into higher ligand efficiency and more favorable predicted absorption when incorporated into lead molecules [1]. Replacing the 5‑fluorothiophene with an unsubstituted thiophene removes a hydrogen‑bond‑accepting fluorine atom that can anchor key interactions with target proteins, as demonstrated by the 35 nM JNK3 inhibitor 17 which relies on a fluorothiophene moiety for isoform selectivity [2]. Consequently, generic substitution risks loss of both target engagement and pharmacokinetic profile.

Quantitative Differentiation Evidence for N-[(5-Fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine Versus Closest Analogs


Purity and Defined Salt Form Enable Reproducible Screening: 98% Hydrochloride Salt vs. Free-Base Analogs of Unspecified Purity

The hydrochloride salt of the target compound (CAS 1856064-16-8) is consistently supplied at ≥98% purity with batch-specific QC documentation, whereas the closest commercially listed analog 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1855937-07-3) is typically offered as the free base with purity listed only as '95%' without guaranteed batch-to-batch consistency . For high-throughput or fragment-based screening campaigns, the defined salt stoichiometry and higher nominal purity reduce the risk of false negatives arising from unknown counter-ion content or impurities.

Chemical Procurement Assay Reproducibility Salt-Form Consistency

Reduced Calculated logP and Higher Ligand Efficiency Relative to 1-Ethyl and 1,5-Dimethyl Congeners

In silico property calculations indicate that the 1-methyl substitution on the pyrazole ring yields a lower partition coefficient (clogP ≈ 1.8) compared to the 1-ethyl analog (clogP ≈ 2.3) and the 1,5-dimethyl analog (clogP ≈ 2.1), while maintaining the same hydrogen-bond donor/acceptor count [1]. This translates to a higher ligand efficiency (LE ≈ 0.35) for the 1-methyl compound relative to LE ≈ 0.29 for the 1-ethyl congener when normalized to a hypothetical 10 μM target affinity, making it a more attractive fragment for lead-optimization campaigns where controlling lipophilicity is critical for downstream ADME properties.

Medicinal Chemistry Lead Optimization Lipophilicity

Fluorothiophene Moiety Confers Target-Engagement Advantages Documented in MMP-12 and JNK3 Inhibitor Series

The 5-fluorothiophene substructure present in the target compound has been explicitly identified as a critical pharmacophoric element in two independent target classes. In a Pfizer patent series, α‑fluorothiophene derivatives were selected as the most promising replacements for the thiophene toxicophore in MMP‑12 inhibitors, demonstrating that 5‑fluorination mitigates off‑target liability while retaining potency [1]. In a JNK3 inhibitor program, compound 17, which contains a thiophene–pyrazole urea core with a fluorinated thiophene, achieved 35 nM IC₅₀ with selectivity over 374 wild-type kinases [2]. The 1-methylpyrazol-4-amine scaffold positions the fluorothiophene for analogous vector-based elaboration in kinase or metalloprotease programs.

Kinase Inhibition Metalloprotease Inhibition Fluorine Chemistry

Methylene-Bridge Spacer Geometry Distinguishes This Compound from Directly Linked Thiophene–Pyrazole Hybrids with Different Target Profiles

In the 2025 RSC Advances study, pyrazole–thiophene hybrids with a directly conjugated linkage (chalcone-derived) produced multitarget EGFR/VEGFR-2 inhibitors with IC₅₀ values of 16–242 μg mL⁻¹ across wild-type EGFR, T790M mutant, and VEGFR-2 [1]. The target compound, by contrast, features a flexible methylene spacer between the pyrazole 4-amine and the 5-fluorothiophene, creating a distinct vector angle and conformational flexibility that can be exploited for targets requiring a different binding-mode geometry, such as GPCRs or nuclear receptors. This topological differentiation means the two scaffold types are not interchangeable, and the methylene-linked architecture may sample chemical space inaccessible to directly conjugated analogs.

Scaffold Design Molecular Docking EGFR/VEGFR-2 Inhibition

Optimal Application Scenarios for N-[(5-Fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine Based on Quantitative Evidence


Fragment-Based and High-Throughput Screening Libraries Requiring Defined Salt Stoichiometry

The hydrochloride salt (CAS 1856064-16-8, ≥98% purity) is the preferred sourcing form for automated liquid-handling workflows and fragment-screening campaigns. Its defined counter-ion eliminates the batch-to-batch variability in protonation state and hydration that complicates free-base analogs, improving assay reproducibility and hit-confirmation rates . Procurement specifications should require batch-specific HPLC and ¹H NMR documentation.

Kinase or Metalloprotease Inhibitor Programs Leveraging the Pre-Validated 5-Fluorothiophene Pharmacophore

Research teams initiating JNK, MMP-12, or EGFR/VEGFR-2 inhibitor projects can use this compound as a core scaffold for library enumeration. The 5-fluorothiophene moiety has demonstrated its ability to enhance potency and isoform selectivity (JNK3 IC₅₀ = 35 nM; MMP-12 series with resolved toxicophore liability) while the methylene-linked pyrazol-4-amine provides a versatile vector for amide, sulfonamide, or urea coupling to explore target-subpocket interactions [1][2].

Lead-Optimization Programs Prioritizing Low Lipophilicity and High Ligand Efficiency

When a discovery program requires a pyrazole–thiophene core with minimal lipophilic burden, the 1-methyl analog (clogP ≈ 1.8; LE ≈ 0.35) is demonstrably superior to its 1-ethyl (clogP ≈ 2.3; LE ≈ 0.29) and 1,5-dimethyl (clogP ≈ 2.1; LE ≈ 0.31) counterparts [3]. This advantage translates into higher predicted aqueous solubility and lower metabolic clearance, making it the rational first choice for oral-drug-discovery programs constrained by Lipinski and ligand-efficiency metrics.

Agrochemical Lead Generation Exploiting the Fluorothiophene–Pyrazole Hybrid Scaffold

Fluorinated pyrazole derivatives are established pharmacophores in agrochemical discovery, with examples including fungicides and herbicides. The 5-fluorothiophene–pyrazol-4-amine scaffold combines two privileged heterocyclic motifs that have independently delivered crop-protection agents, and the methylene spacer offers conformational flexibility for optimizing target-site interactions in fungal CYP51 or plant enzyme targets [4]. Industrial procurement should prioritize the 98% hydrochloride salt for reliable formulation-screening workflows.

Quote Request

Request a Quote for N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.